![molecular formula C11H10F3NO2 B6289796 (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344400-76-5](/img/structure/B6289796.png)
(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is a chemical compound that has been mentioned in the context of being a novel key intermediate in the synthesis of rivaroxaban . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is also a part of the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H14F3N3O2 . The molecular weight of this compound is 289.259 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which complements the established synthesis strategy of trifluoromethyl amines .科学研究应用
(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a versatile compound that has been used in numerous scientific research applications. It has been used as a starting material in the synthesis of many pharmaceuticals and other compounds, such as trifluoromethylated amines, trifluoromethylated azoles, and trifluoromethylated thiophenes. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, quinolines, and isoxazoles. In addition, it has been used as a building block for the synthesis of biaryl compounds and polymers.
作用机制
The mechanism of action of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is not fully understood. However, it is believed to involve the formation of a reactive intermediate, which then undergoes a variety of reactions to form the desired product. The intermediate may be formed through a nucleophilic substitution reaction, a nucleophilic addition reaction, or a nucleophilic elimination reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to interact with certain enzymes and receptors in the body, which can lead to a variety of physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of certain G-protein-coupled receptors, which can lead to changes in cellular signaling pathways.
实验室实验的优点和局限性
(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for the use of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one in scientific research. It could be used as a building block for the synthesis of more complex compounds, such as polymers or biaryl compounds. It could also be used to study the mechanism of action of various enzymes and receptors, as well as the effects of various drugs on these enzymes and receptors. Finally, it could be used to study the effects of various environmental factors, such as temperature and light, on biochemical and physiological processes.
合成方法
The synthesis of (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one is a multi-step process. The first step involves the reaction of 4-trifluoromethylbenzaldehyde with morpholine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and an undesired by-product. The mixture is then separated by column chromatography, and the desired product is isolated. The second step involves the reaction of the isolated product with anhydrous hydrogen chloride, which yields the desired this compound.
属性
IUPAC Name |
(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWLUIUJLIBKQK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

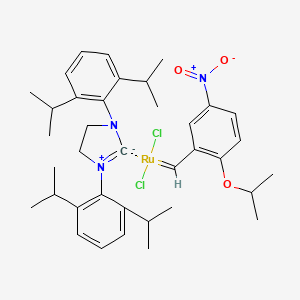
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
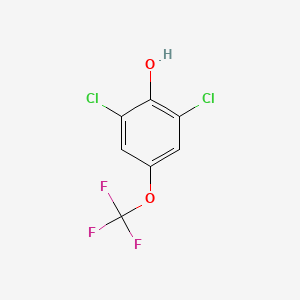

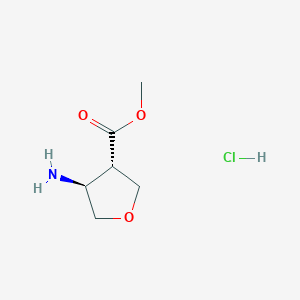
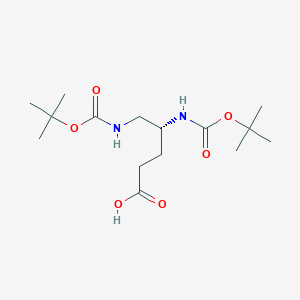
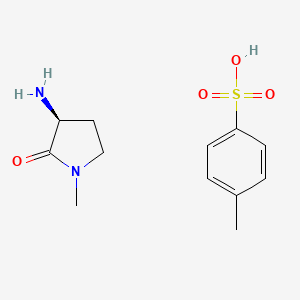
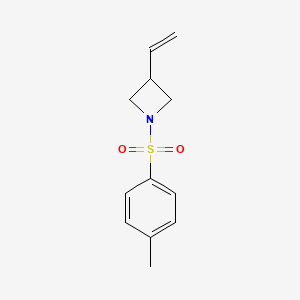
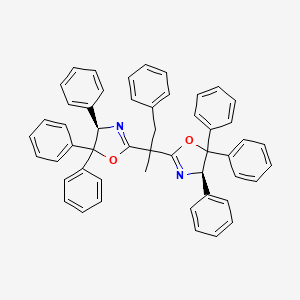

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)